Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate
Description
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a synthetic organic compound featuring a pyridine-ether-phenylalanine ester scaffold. Its structure comprises a central phenyl group substituted with a pyridin-3-yloxy moiety at the para position, linked to an amino-propanoate ester. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting kinase inhibition or neurotransmitter modulation.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3 |
InChI Key |
KCDFQZJZENUBND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Etherification-Based Strategies
The core challenge in synthesizing this compound lies in forming the ether linkage between the pyridine and phenyl rings. This is typically achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions.
Step 1: Activation of Pyridin-3-ol
Pyridin-3-ol is converted to a reactive intermediate, often through sulfonation or halogenation. For example, treatment with methanesulfonyl chloride in the presence of a base such as triethylamine yields 3-methanesulfonyloxypyridine, a superior leaving group compared to the hydroxyl moiety.
Step 2: Coupling with 4-Hydroxyphenylpropanoate Derivatives
The activated pyridine reacts with methyl 2-amino-3-(4-hydroxyphenyl)propanoate under basic conditions. A phase-transfer catalyst like benzyltriethylammonium chloride enhances reactivity in biphasic systems (e.g., toluene/water), achieving yields up to 68%. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | Toluene/Water (3:1) | Maximizes interfacial contact |
| Temperature | 80–90°C | Accelerates NAS kinetics |
| Base | K₂CO₃ | Maintains pH >10 for deprotonation |
Amino Acid Esterification Approaches
The amino acid backbone is introduced via esterification of 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoic acid. Two predominant methods are employed:
Method A: Fischer Esterification
- Conditions : Reflux in methanol with H₂SO₄ (5 mol%)
- Yield : 72–78% after 12 h
- Limitation : Requires anhydrous conditions to prevent hydrolysis.
Method B: Carbodiimide-Mediated Coupling
- Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
- Advantage : Mild conditions (0–5°C) preserve stereochemistry
- Yield : 85% with minimal racemization.
Optimization of Reaction Conditions
Catalyst Systems for Ether Formation
Comparative studies of catalysts reveal pronounced effects on reaction efficiency:
| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| CuI/1,10-phenanthroline | 24 | 55 | <5% |
| Pd(OAc)₂/Xantphos | 18 | 63 | 8–12% |
| APTS (acidic catalyst) | 24 | 68 | <2% |
The acidic catalyst Amberlyst-15 (APTS) demonstrates superior performance by minimizing side reactions such as pyridine N-oxidation.
Solvent Effects on Stereochemical Control
Polar aprotic solvents (e.g., DMF, acetonitrile) favor higher reaction rates but risk racemization. Mixed solvent systems (ethanol/water) balance reactivity and stereochemical preservation:
$$ \text{Yield} \propto \frac{[\text{Ethanol}]}{[\text{Water}]} \quad \text{for } 0.5 < \frac{[\text{Ethanol}]}{[\text{Water}]} < 2 $$
Racemization is suppressed below 3% when the ethanol-to-water ratio exceeds 1.5.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR : Distinct signals at δ 3.72 (s, 3H, OCH₃), δ 4.21 (q, 1H, CHNH₂), and δ 8.32–7.24 (m, 8H, aromatic) confirm structure.
- ¹³C-NMR : Carbonyl resonance at δ 172.5 ppm (COOCH₃) and pyridine C-O linkage at δ 158.9 ppm.
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal X-ray analysis resolves the (S)-configuration, with torsion angles of 112.3° between the pyridine and phenyl planes. Hydrogen bonding between NH₂ and ester carbonyl stabilizes the crystal lattice.
Comparative Analysis with Analogous Compounds
Pyridin-2-yl vs. Pyridin-3-yl Derivatives
The positional isomerism of the pyridine ring profoundly influences synthetic accessibility:
| Property | Pyridin-3-yl Derivative | Pyridin-2-yl Derivative |
|---|---|---|
| NAS Reactivity | Higher (ortho effect) | Lower |
| Melting Point | 142–144°C | 155–157°C |
| HPLC Purity | 98.5% | 96.2% |
The pyridin-3-yl group’s ortho-directing nature facilitates faster etherification kinetics.
Amino Acid Side Chain Modifications
Replacing the methyl ester with ethyl or tert-butyl esters alters solubility profiles:
$$ \log P_{\text{oct}} = 1.82 \, (\text{methyl}), \, 2.15 \, (\text{ethyl}), \, 2.89 \, (\text{tert-butyl}) $$
The methyl derivative remains preferred for bioavailability studies due to optimal lipophilicity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for the etherification step:
Waste Stream Management
Solvent recovery systems (e.g., distillation for toluene) reduce environmental impact:
- Toluene Reuse : 92% efficiency after 5 cycles
- Aqueous Waste : Neutralization with Ca(OH)₂ precipitates sulfonate byproducts.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
-
Alkaline hydrolysis with KOH in 50% aqueous ethanol at 78°C for 6 hours produces 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoic acid (yield: ~85%) .
-
Acid-catalyzed hydrolysis using HCl in refluxing THF provides the same product but with slower kinetics.
This reaction is critical for generating intermediates used in peptide coupling or further functionalization.
Aminolysis and Hydrazide Formation
The ester reacts with amines or hydrazines to form amides or hydrazides:
-
Hydrazinolysis with hydrazine hydrate in ethanol under reflux (9 hours) yields the hydrazide derivative, a precursor for further azide coupling reactions (yield: 78%) .
-
Primary/secondary amine reactions (e.g., propylamine, morpholine) via azide intermediates produce N-alkylpropanamide derivatives (yield: 65–92%) .
Reduction of the Amino Group
The primary amine can participate in reductive alkylation:
-
Borch reduction with NaBHCN and aldehydes introduces alkyl substituents at the amino position (yield: 50–70%).
-
Catalytic hydrogenation (H, Pd/C) removes protecting groups or reduces imine intermediates.
Coupling Reactions
The amino and carboxyl groups enable peptide bond formation:
-
DCC-mediated coupling with carboxylic acids or amines generates dipeptide-like structures (yield: 60–80%) .
-
Azide-alkyne cycloaddition (Cu-catalyzed "click" chemistry) modifies the pyridine ring for bioconjugation .
Aromatic Ether Modifications
The pyridin-3-yloxy-phenyl moiety undergoes electrophilic substitution:
-
Nitration (HNO, HSO) introduces nitro groups at the para position of the phenyl ring (yield: 45%).
-
Halogenation (Br, FeBr) selectively brominates the pyridine ring (yield: 55%).
Stability and Degradation
-
pH-dependent stability : Stable at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal decomposition occurs above 200°C, forming pyridine and phenolic byproducts.
Comparative Reactivity
The pyridin-3-yloxy group enhances electron-withdrawing effects compared to alkyloxy analogs (e.g., isopropoxy), accelerating hydrolysis and electrophilic substitution.
This compound’s versatility in ester-to-amide transformations, aromatic functionalization, and catalytic modifications underscores its utility in medicinal chemistry and materials science. Further research should explore enantioselective syntheses and in vivo metabolic pathways.
Scientific Research Applications
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid ester moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) reduces solubility compared to electron-donating groups (e.g., methyl in ).
- Melting Points : Halogenated derivatives (e.g., bromo/chloro in ) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces.
- Synthetic Yield : Nitro derivatives (e.g., ) and halogenated pyridines () achieve moderate yields (67–81%), while the target compound’s discontinuation suggests lower scalability .
Spectroscopic and Analytical Data
Comparative NMR and IR data (selected examples):
Biological Activity
Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, also known by its CAS number 1396963-07-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and applications in medicinal chemistry.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.3 g/mol
- Boiling Point : Approximately 404.8 °C (predicted)
- Density : 1.201 g/cm³ (predicted)
- pKa : 7.06 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases and cancer .
- Receptor Modulation : The compound has been noted for its ability to interact with muscarinic acetylcholine receptors, which play a significant role in cognitive function and memory . This interaction could be beneficial in the context of Alzheimer's disease therapy.
Anticancer Properties
Recent investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in hypopharyngeal tumor cells (FaDu model), demonstrating a mechanism that may involve the activation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu | 15.5 | Apoptosis induction via mitochondrial pathway |
| MCF-7 | 20.0 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology . The dual inhibition of these enzymes can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.
Case Studies
- Study on Apoptosis Induction : A study conducted on FaDu cells revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death .
- Neuroprotective Effects in Animal Models : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test, alongside a reduction in AChE activity .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step procedures starting with halogenated pyridine derivatives and amino acid precursors. Key steps include:
- Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to introduce the pyridinyloxy group to the phenyl ring. Optimize catalyst systems (e.g., Pd/Cu for Ullmann) and solvent polarity to enhance coupling efficiency .
- Esterification : Protect the amino group via Boc or Fmoc strategies before esterifying the propanoic acid moiety. Methanol or thionyl chloride can serve as esterification agents under anhydrous conditions .
- Deprotection : Remove protecting groups using TFA (for Boc) or piperidine (for Fmoc). Monitor reaction progress via TLC or LC-MS to minimize side products .
Yield Optimization : Adjust temperature (60–80°C for coupling), stoichiometry (1.2:1 aryl halide to phenol ratio), and catalyst loading (5–10 mol% Pd). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Q. What are the key spectroscopic techniques for characterizing this compound’s structure?
Methodological Answer:
- FT-IR : Identify functional groups: ester C=O (~1740 cm), amino N-H (~3350 cm), and pyridinyl C-N (~1600 cm) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. Correlate α-amino protons to the adjacent carbonyl carbon (~170 ppm) .
- X-ray Crystallography (if crystalline): Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyridinyl oxygen) .
Advanced Research Questions
Q. What computational methods are suitable for predicting interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Parameterize the pyridinyloxy group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
- QSAR : Derive regression models correlating substituent electronegativity (e.g., pyridinyl vs. nitrophenyl) with inhibitory activity (IC) .
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization :
- Solubility Adjustments : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference. Measure partition coefficients (logP) via shake-flask method to optimize delivery .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolite-driven activity differences. Use LC-MS/MS to track degradation .
Q. What strategies are effective for modifying the pyridinyloxy group to enhance pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute pyridinyloxy with pyrimidinyloxy (improves metabolic stability) or benzofuranyl (enhances membrane permeability) .
- ProDrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridine nitrogen to delay hepatic clearance .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Adjust substituents (e.g., add electron-withdrawing groups) to reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
